Acid phosphatase

Enzyme Kinetics Substrate Specificity Phosphatase Assay

Researchers face failed dephosphorylation when using alkaline phosphatases in acidic lysosomal extracts or post-acid-hydrolysis workflows. Acid Phosphatase (CAS 9001-77-8) from wheat germ provides the solution. • Broad substrate specificity-hydrolyzes diverse phosphate esters including phytate and pyrophosphate with high Vmax, enabling phosphate reduction in food, feed, and agricultural applications • Optimal activity at pH <7.0, eliminating buffer exchange steps after acid hydrolysis and reducing sample loss in lysosomal extract workflows • Documented 8-fold variation in vendor specific activity demands strategic sourcing; this wheat germ isozyme mixture ensures reproducible, cost-effective dephosphorylation across phosphate metabolism studies and enzymatic assay controls

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 9001-77-8
Cat. No. B1253696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid phosphatase
CAS9001-77-8
SynonymsAcid beta Glycerophosphatase
Acid beta-Glycerophosphatase
Acid Phosphatase
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(COCC#C)O
InChIInChI=1S/C6H10O2/c1-3-4-8-5-6(2)7/h1,6-7H,4-5H2,2H3
InChIKeyGZCWLCBFPRFLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acid Phosphatase (CAS 9001-77-8) Overview


Acid phosphatase (EC 3.1.3.2) is an enzyme that catalyzes the hydrolysis of orthophosphoric monoesters to produce inorganic phosphate and an alcohol . Its activity is optimal at an acidic pH, typically below 7.0 . The compound referenced by CAS 9001-77-8 generally denotes the non-specific acid phosphatase sourced from wheat germ [1]. This preparation is a mixture of isozymes with a broad substrate specificity .

Generic Substitution Risks for Acid Phosphatase


Generic substitution is not possible for acid phosphatase because the term encompasses a family of enzymes with vastly different properties depending on their source and isoform . A broad-spectrum acid phosphatase from a plant source (like wheat germ) differs critically from its human or bacterial counterparts in terms of substrate specificity, kinetic parameters, and inhibition profiles [1][2]. For example, while a human prostatic acid phosphatase shows high specificity for phosphotyrosine [3], the wheat germ enzyme has broad esterase activity and is most active on pyrophosphate . This divergence in functional behavior means that swapping one for another without rigorous validation will lead to experimental failure, irreproducible results, and wasted resources.

Acid Phosphatase Differentiation Evidence


Kinetic Selectivity on Hexosephosphates

Acid phosphatase from wheat germ (CAS 9001-77-8) demonstrates a clear kinetic differentiation from alkaline phosphatase when using hexosephosphate substrates [1]. A class-level comparison shows that bacterial acid phosphatase (pH optimum 4-5) exhibits a high specificity for hexosephosphates, while the alkaline enzyme (pH optimum 8.5-9.5) hydrolyzes all tested phosphomonoesters [1]. This distinction is critical for assays involving glucose-6-phosphate or fructose-6-phosphate, where an alkaline phosphatase would produce high background noise.

Enzyme Kinetics Substrate Specificity Phosphatase Assay

Catalytic Efficiency (Vmax) Comparison

A meta-analysis of 139 publications confirms that acid phosphatases, as a class, exhibit a significantly higher maximum reaction velocity (Vmax) compared to alkaline phosphatases [1]. This class-level inference suggests that for applications where high turnover is paramount, an acid phosphatase like CAS 9001-77-8 is a more efficient catalyst than its alkaline counterpart.

Enzyme Efficiency Vmax Meta-analysis

Substrate Specificity: Wheat Germ vs. Prostatic

The broad-specificity acid phosphatase from wheat germ (CAS 9001-77-8) is functionally distinct from the more specialized human prostatic acid phosphatase (PAP). While PAP exhibits a strong preference for phosphotyrosine (p-tyr) with a Km of 2.0 mM, the wheat germ enzyme is known for its highest activity toward pyrophosphate [1]. This cross-study comparison underscores that CAS 9001-77-8 is a general-purpose phosphomonoesterase, whereas PAP is a specialized phosphotyrosine phosphatase.

Substrate Specificity Kinetic Parameters Isoenzyme Comparison

pH Optimum: Acid vs. Alkaline Phosphatase

The operational pH range is the most fundamental and quantifiable differentiator between acid and alkaline phosphatases [1]. A meta-analysis of phosphatase kinetics determined the mean pH optimum for acid phosphatases to be 5.2, while that for alkaline phosphatases is 9.5 [1]. This class-level inference is directly actionable for assay development.

Enzyme Assay pH Optimization Phosphatase

Vendor Activity Variation

For the same compound (CAS 9001-77-8) sourced from wheat germ, significant variation exists in the declared minimum specific activity by different vendors, which has direct procurement and cost-per-assay implications [1]. TCI America specifies a minimum activity of ≥1.2 units/mg [1], whereas Santa Cruz Biotechnology and Worthington Biochemical report lower minima of ≥0.4 units/mg and ≥0.15 units/mg , respectively, all using a pNPP hydrolysis assay at pH 4.8 and 37°C. This cross-study comparison of commercial specifications is a direct factor in procurement decisions.

Enzyme Activity Procurement Quality Control

Application Scenarios for Acid Phosphatase


Phosphate Reduction in Food and Agriculture

The broad substrate specificity and high Vmax of acid phosphatase [1] make it ideally suited for reducing phosphate content in food and agricultural products [2]. The enzyme's ability to efficiently hydrolyze a wide range of phosphate esters, including phytate, directly supports its use in improving nutritional value and reducing anti-nutritional factors in feed and food [2].

High-Throughput Dephosphorylation in Acidic Conditions

For workflows requiring the removal of phosphate groups from a broad spectrum of molecules under acidic conditions (e.g., following acid hydrolysis or in lysosomal extracts), CAS 9001-77-8 is the only viable option. As established, alkaline phosphatases are inactive at a mean pH of 5.2 [1], whereas acid phosphatase is optimal, preventing the need for buffer exchange and reducing sample loss.

Metabolic and Cell Biology Research

Acid phosphatase (CAS 9001-77-8) is a standard tool for studying phosphate metabolism, transport, and energy transduction in cells [1]. Its broad, non-specific activity makes it useful for depleting phosphorylated metabolites or for creating phosphate-free controls in enzymatic assays [2].

Cost-Effective Bulk Enzymatic Processes

For large-scale industrial applications requiring phosphate cleavage, the selection of a high-specific-activity acid phosphatase preparation directly reduces procurement costs [1]. The documented 8-fold variation in vendor-specific activity [1] allows for a strategic, evidence-based purchase that minimizes the cost per unit of enzyme activity, a key advantage for high-volume users.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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